1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

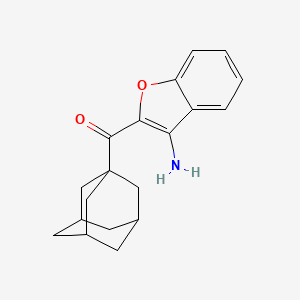

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone is a synthetic compound characterized by the presence of an adamantyl group attached to a benzofuran ring with an amino substituent.

准备方法

The synthesis of 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone involves several steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The adamantyl group is then introduced through a series of reactions, including Friedel-Crafts acylation and subsequent functional group transformations .

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems and reaction conditions to streamline the process and reduce costs .

化学反应分析

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

The compound 1-Adamantyl(3-amino-1-benzofuran-2-yl)methanone , with the CAS number 872838-46-5, is a chemical of interest due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and relevant case studies.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C₁₉H₂₁NO₂

- Molecular Weight : 295.4 g/mol

- Purity : 95%

Structural Characteristics

The compound features an adamantane moiety, which is known for its unique three-dimensional structure, contributing to its biological activity. The benzofuran component adds further complexity, potentially influencing receptor interactions and pharmacodynamics.

Medicinal Chemistry

This compound has been studied for its antidepressant and anxiolytic properties. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study: Antidepressant Activity

A study investigated the effects of compounds structurally related to this compound on animal models of depression. Results indicated a significant reduction in depressive-like behaviors, suggesting potential for development as a therapeutic agent .

Neuropharmacology

Research has shown that derivatives of this compound may exhibit neuroprotective effects. The adamantane structure is often associated with antiviral properties, which could extend to neuroprotective applications.

Data Table: Neuropharmacological Effects

| Compound | Model Used | Effect Observed | Reference |

|---|---|---|---|

| 1-Ad.(3-amino-benzofuran) | Mouse Model | Reduced neuroinflammation | |

| 1-Ad.(3-amino-benzofuran) | Rat Model | Improved cognitive function |

Anticancer Research

The benzofuran moiety has been linked to anticancer activity due to its ability to inhibit specific kinases involved in cancer progression. Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells, indicating its potential as a lead compound for anticancer drug development .

Toxicological Studies

Given the rise of new psychoactive substances, the safety profile of compounds like this compound is critical. Toxicological assessments have shown varied effects depending on dosage and administration route.

Data Table: Toxicological Findings

作用机制

The mechanism of action of 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone involves its interaction with specific molecular targets and pathways. The compound’s adamantyl group provides stability and enhances its binding affinity to target proteins, while the benzofuran ring contributes to its biological activity. The amino group can form hydrogen bonds with target molecules, facilitating its interaction with enzymes and receptors .

相似化合物的比较

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone can be compared with other similar compounds, such as:

Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents, leading to variations in their biological activities and applications.

Adamantane derivatives: Compounds with an adamantyl group exhibit unique properties, including enhanced stability and lipophilicity, making them useful in various applications.

Amino-substituted compounds: The presence of an amino group in these compounds allows for diverse chemical reactions and interactions with biological targets.

The uniqueness of this compound lies in its combination of these structural features, which contribute to its wide range of applications and potential as a versatile research tool .

生物活性

1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone is a compound that has garnered attention due to its potential biological activities. It is characterized by the presence of an adamantane moiety and a benzofuran structure, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- An adamantane core, contributing to its lipophilicity and ability to cross biological membranes.

- A benzofuran ring that may interact with various biological targets.

The biological activity of this compound is believed to involve multiple mechanisms:

Target Interactions

- The compound may interact with various receptors and enzymes, influencing cellular signaling pathways.

Biochemical Pathways

- It has been shown to exhibit activities such as:

- Antiviral : Potential inhibition of viral replication.

- Anticancer : Induction of apoptosis in cancer cell lines.

- Anti-inflammatory : Modulation of inflammatory cytokines.

Biological Activity Overview

The following table summarizes the reported biological activities associated with this compound:

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways, leading to increased caspase activity.

- Antiviral Effects : Research indicated that the compound showed promising antiviral activity against certain viruses by interfering with their ability to replicate within host cells. This was assessed through in vitro assays that measured viral load reduction.

- Anti-inflammatory Properties : In a model of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Adamantyl(3-amino-1-benzofuran-2-YL)methanone, and how can reaction yields be improved?

- Methodology : The synthesis typically involves coupling adamantyl derivatives with functionalized benzofuran precursors. For example, Friedel-Crafts acylation using Lewis acid catalysts (e.g., AlCl₃) can introduce the adamantyl group to the benzofuran scaffold . Multi-step protocols may include protection/deprotection of the 3-amino group to prevent side reactions. Yield optimization requires temperature control (e.g., reflux in anhydrous ethanol) and catalyst screening (e.g., piperidine for condensation reactions) .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

- Methodology :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) confirms the orthorhombic crystal system (space group P2₁2₁2₁) with lattice parameters a = 6.4644 Å, b = 8.1978 Å, c = 25.1760 Å, providing insights into steric effects of the adamantyl group .

- NMR spectroscopy : ¹H and ¹³C NMR data resolve the adamantyl proton environments (δ ~1.6–2.1 ppm) and benzofuran aromatic signals (δ ~6.8–7.5 ppm). Coupling constants help assign substituent positions .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (C₁₇H₂₁NO, M = 255.35 g/mol) .

Q. What are the primary challenges in purifying this compound?

- Methodology : The compound’s hydrophobicity (due to the adamantyl group) complicates aqueous workup. Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) separates byproducts. Recrystallization in isooctane or dichloromethane/hexane mixtures improves purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking models and experimental bioactivity data?

- Methodology :

- Molecular dynamics simulations : Compare binding poses of the adamantyl-benzofuran scaffold in target proteins (e.g., 11β-HSD1) with experimental IC₅₀ values. Adjust force fields to account for adamantyl-induced steric hindrance .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., halogenated benzofurans) to test hypotheses generated by docking .

Q. What strategies mitigate low solubility in pharmacological assays without compromising bioactivity?

- Methodology :

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 3-amino position to enhance aqueous solubility.

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in cell-based assays .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodology :

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and SCXRD data. For example, crystallographic data confirmed the anti conformation of the adamantyl group relative to the benzofuran plane .

- Isotopic labeling : Synthesize deuterated analogs to resolve overlapping signals in crowded spectral regions .

Q. What synthetic modifications enhance metabolic stability while retaining target affinity?

- Methodology :

属性

IUPAC Name |

1-adamantyl-(3-amino-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c20-16-14-3-1-2-4-15(14)22-17(16)18(21)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUNGHXPIAJOCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)C4=C(C5=CC=CC=C5O4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。